

Application Notes: S-Adenosyl-L-methionine (SAMe) Tosylate in Cancer Cell Lines

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Compound of Interest		
Compound Name:	S-Adenosyl-L-methionine tosylate	
Cat. No.:	B15564643	Get Quote

Introduction

S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule synthesized from methionine and ATP, is the principal methyl donor for a vast array of biological reactions, including the methylation of DNA, RNA, and proteins.[1][2] It serves as a critical link between three major metabolic pathways: transmethylation, polyamine synthesis, and transsulfuration.[3] Dysregulation of SAMe metabolism is frequently observed in various cancers, often leading to genomic instability and altered gene expression that promotes tumor progression.[4][5] Consequently, SAMe tosylate, a stable salt form of SAMe, has emerged as a compound of interest in oncology research for its potential anti-cancer properties. It has been shown to exert anti-proliferative, pro-apoptotic, and anti-metastatic effects across a range of human cancer cell lines.[6][7]

Mechanism of Action

SAMe's anti-tumor effects are multifaceted, stemming from its central role in cellular metabolism.[4] Its mechanisms include:

• Epigenetic Regulation: As the primary methyl donor, SAMe can restore normal DNA methylation patterns. In many cancers, tumor suppressor genes are silenced by hypermethylation, while oncogenes may be activated by hypomethylation. SAMe treatment can remethylate and silence the promoters of oncogenes and genes involved in metastasis, such as uPA and MMP-2.[3][4][5]

Methodological & Application





- Induction of Apoptosis: SAMe has been shown to be pro-apoptotic in various cancer cells, including liver and breast cancer.[1][8] This can be achieved through the modulation of apoptosis-related proteins, such as increasing the expression of pro-apoptotic Bcl-x(S) and down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][9] It can also induce apoptosis through caspase activation.[2][4]
- Cell Cycle Arrest: Treatment with SAMe can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or S phase.[9][10][11] This is often accompanied by the downregulation of key cell cycle proteins, such as cyclins D1, E1, and B1.[6]
- Inhibition of Metastasis: SAMe has demonstrated anti-metastatic properties by inhibiting the
 migration and invasion of cancer cells.[7][12] This is partly achieved by epigenetically
 regulating genes responsible for these processes.[12]
- Modulation of Signaling Pathways: SAMe influences multiple signaling pathways critical for cancer cell growth and survival. It has been shown to suppress the JAK2/STAT3 pathway in gallbladder cancer and modulate AKT, β-catenin, and SMAD pathways in head and neck cancer.[7][9]

Applications in Cancer Cell Lines

SAMe to sylate has been investigated in a variety of cancer cell lines, demonstrating a broad spectrum of anti-cancer activity. Its effects are often dose- and time-dependent.



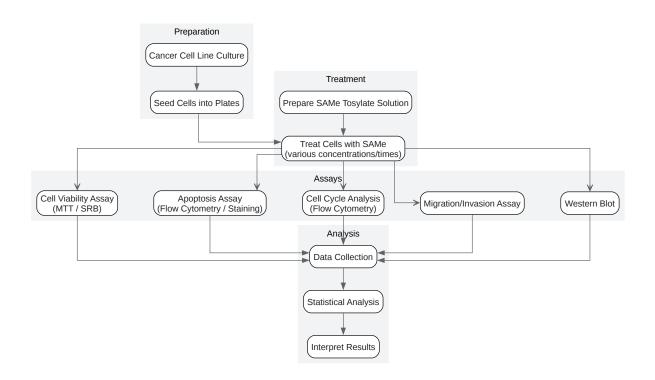
Cancer Type	Cell Line(s)	Concentratio n	Duration	Observed Effects	Reference(s)
Head & Neck Squamous Cell Carcinoma (HNSCC)	Cal-33, JHU- SCC-011	300 μΜ	24 - 48 h	Induces cell cycle arrest; decreases migration and invasion; downregulate s cyclins B1, D1, E1.	[6][7]
Gallbladder Carcinoma	GBC-SD, SGC-996	Dose- dependent		Inhibits growth and proliferation; induces apoptosis and G0/G1 cell cycle arrest; downregulate s p-JAK2, p- STAT3, Mcl- 1, Bcl-XL.	[9][13]
Hepatocellula r Carcinoma (HCC)	HepG2, HuH7	-	-	Inhibits cell proliferation and induces apoptosis.	[8]
Hepatocellula r Carcinoma (HCC)	HepG2	-	-	Diminishes cell proliferation; induces S phase cell cycle arrest.	[11]
Breast Cancer	MCF-7	-	-	Induces apoptosis through	[8]



				modulation of specific microRNAs.	
Colon Cancer	HT-29, SW480	0.5 - 1 mmol/L	48 h	Alters DNA methylation and gene expression related to tumor progression.	[14]
Colon Cancer	uL3ΔHCT 116p53-/-	-	-	Overcomes drug resistance; causes S phase cell cycle arrest and induces apoptosis.	[2]
Prostate Cancer	PC-3	-	-	Inhibits growth; suppresses expression of uPA and MMP-2 via methylation.	[3][8]
Osteosarcom a	LM-7, MG-63	-	-	Inhibits growth.	[8]

Visualized Data: Workflows and Pathways Experimental Workflow



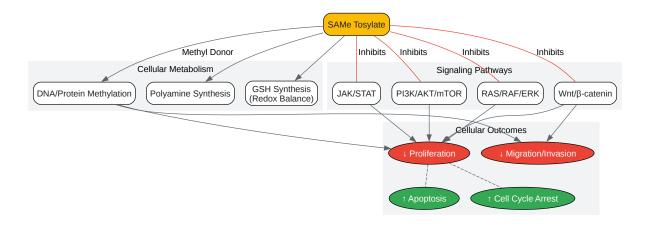


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General workflow for studying SAMe effects in cancer cells.

Signaling Pathways Modulated by SAMe





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Key signaling pathways modulated by SAMe in cancer cells.

Experimental Protocols

These protocols provide a framework for investigating the effects of SAMe tosylate on cancer cell lines. Researchers should optimize parameters such as cell seeding density, drug concentrations, and incubation times for their specific cell line and experimental goals.

Cell Viability and Proliferation Assay (SRB Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of compounds on cancer cells.[14]

- Materials:
 - Cancer cell line of interest



- Complete culture medium
- 96-well plates
- S-Adenosyl-L-methionine (SAMe) tosylate
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris base solution (10 mM, unbuffered)
- Acetic acid (1% v/v)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Prepare serial dilutions of SAMe tosylate in culture medium.
- Replace the medium with 100 μL of medium containing various concentrations of SAMe tosylate. Include vehicle-treated (control) wells.
- Incubate for the desired time (e.g., 48 hours).
- $\circ\,$ Fix the cells by gently adding 50 μL of cold TCA to each well and incubate for 1 hour at 4°C.
- Wash the plates five times with tap water and allow them to air-dry completely.
- $\circ~$ Add 50 μL of SRB solution to each well and incubate at room temperature for 15-30 minutes.



- Remove the unbound dye by washing the plates four times with 1% acetic acid. Allow plates to air-dry.
- \circ Add 150 μL of 10 mM Tris base solution to each well and shake for 5-10 minutes to dissolve the protein-bound dye.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Apoptosis Assay (Hoechst Staining)

This protocol is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[9][13]

- Materials:
 - Cells cultured on glass coverslips in 6-well plates
 - SAMe tosylate
 - Phosphate-buffered saline (PBS)
 - Paraformaldehyde (PFA) solution (4% in PBS)
 - Hoechst 33342 staining solution (e.g., 1 μg/mL in PBS)
 - Mounting medium
 - Fluorescence microscope
- Procedure:
 - Seed cells on sterile glass coverslips placed in 6-well plates and allow them to attach overnight.
 - Treat cells with the desired concentrations of SAMe tosylate for the appropriate duration (e.g., 24 or 48 hours).



- Wash the cells twice with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- Stain the cells by incubating with Hoechst 33342 solution for 10-15 minutes at room temperature in the dark.
- Wash the cells three times with PBS.
- Mount the coverslips onto glass slides using mounting medium.
- Visualize the cells under a fluorescence microscope using a UV excitation filter. Apoptotic
 cells will display condensed or fragmented nuclei with bright blue fluorescence, whereas
 normal cells will have uniformly stained, larger nuclei.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11][15]

- Materials:
 - Cells cultured in 6-well plates
 - SAMe tosylate
 - PBS
 - Trypsin-EDTA
 - Cold 70% ethanol
 - Propidium Iodide (PI) staining solution (containing RNase A)
 - Flow cytometer
- Procedure:



- Seed cells in 6-well plates and treat with SAMe tosylate as described previously.
- Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).
- Wash the cell pellet once with cold PBS.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
- Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins involved in pathways affected by SAMe.[7][9]

- Materials:
 - Cells cultured in 60mm or 100mm dishes
 - SAMe tosylate
 - RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels, running buffer, and transfer buffer
 - PVDF or nitrocellulose membrane
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies (e.g., against p-JAK2, p-STAT3, Cyclin D1, Bcl-2, β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Treat cells with SAMe tosylate, then wash with cold PBS.
- Lyse the cells on ice using lysis buffer. Scrape and collect the lysate.
- Clarify the lysate by centrifugation at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add ECL substrate and detect the signal using an imaging system.
- Quantify band intensity and normalize to a loading control like β-actin.



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